PT-141(Bremelanotide)

Descripción general

Descripción

PT-141, also known as Bremelanotide, is a synthetic peptide that was originally developed as a potential treatment for sexual dysfunction . It is a heavily modified synthetic derivative of alpha-melanocyte-stimulating hormone . PT-141 has been tested in clinical trials as a treatment for both male and female hypoactive sexual desire disorder and acute hemorrhage .

Synthesis Analysis

PT-141 was developed from the tanning peptide Melanotan 2, a variant of a peptide hormone naturally produced in the body and known as an Alpha-Melanocyte stimulating hormone . This hormone is responsible for stimulating melanogenesis .

Molecular Structure Analysis

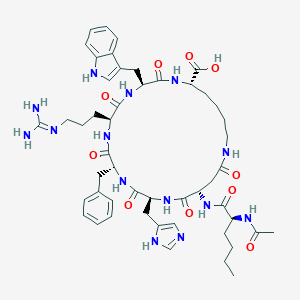

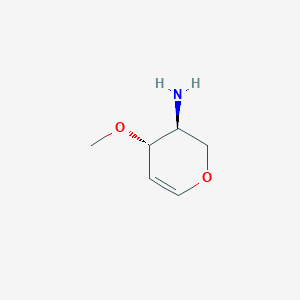

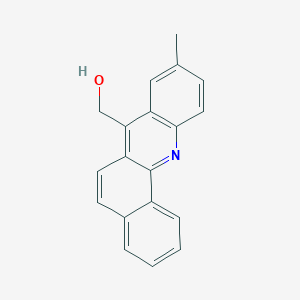

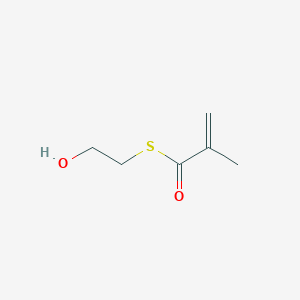

PT-141 (Bremelanotide) is a research cyclic peptide whose scientific study on animal test subjects is primarily tied to potentially positive effects relating to hemorrhagic shock and reperfusion injury . It contains a molecular mass of 1025.2, and carries a molecular formula of C50H68N14O10 .

Aplicaciones Científicas De Investigación

Treatment of Sexual Dysfunction in Males and Females : PT-141 has been studied for its erectogenic properties and potential to enhance sexual function in both males and females. It is thought to work by binding to melanocortin receptors in the central nervous system, particularly the hypothalamus (Shadiack, Sharma, Earle, Spana, & Hallam, 2007).

Clinical Trials for Erectile Dysfunction and Female Sexual Arousal Disorder : Clinical trials have supported the use of PT-141 in treating erectile dysfunction in males and have also indicated its potential role in promoting sexual desire and arousal in females (Shadiack, Sharma, Earle, Spana, & Hallam, 2006).

First Approval for Premenopausal Women with HSDD : Bremelanotide has been approved in the USA for the treatment of premenopausal women with hypoactive sexual desire disorder (HSDD), marking a significant development in sexual medicine (Dhillon & Keam, 2019).

Effect on Subjective Sexual Response in Premenopausal Women : Studies have found that bremelanotide can positively affect desire and arousal in women with female sexual arousal disorder, although it does not significantly change vaginal vasocongestion during sexual stimulation (Diamond, Earle, Heiman, Rosen, Perelman, & Harning, 2006).

Efficacy and Safety in Treating HSDD : Research has shown that bremelanotide is effective in treating HSDD in premenopausal women and is generally well-tolerated with adverse events such as nausea and flushing (Clayton, Kingsberg, Simon, Jordan, & Lucas, 2018).

CNS Effects on Female Sexual Function : Preclinical studies suggest that bremelanotide may work by activating dopamine terminals in the medial preoptic area of the brain, influencing sexual behaviors in female rats (Pfaus, Giuliano, & Gelez, 2007).

Dose-Finding Trials for Female Sexual Dysfunctions : Trials have evaluated the efficacy and safety of different doses of bremelanotide in treating female sexual dysfunctions, highlighting its therapeutic potential (Clayton et al., 2016).

Analyses in Treating HSDD and Female Sexual Arousal Disorder : Further studies have analyzed the effects of bremelanotide in treating hypoactive sexual desire disorder and female sexual arousal disorder, demonstrating improvements in sexual desire and function (Portman, Edelson, Jordan, Clayton, & Krychman, 2014).

Review of Bremelanotide in Treating HSDD : Bremelanotide has been shown to significantly improve desire and reduce distress related to lack of desire in women with HSDD. It has been noted for its safety and limited drug-drug interactions (Mayer & Lynch, 2020).

Responder Analyses from Clinical Trials : Bremelanotide has shown dose-dependent separations from placebo in premenopausal women with female sexual dysfunctions, indicating its effectiveness in this population (Derogatis, Edelson, Jordan, Greenberg, & Portman, 2014).

Safety Profile Across Clinical Development : The safety profile of bremelanotide has been extensively reviewed, indicating mostly mild to moderate adverse events. Caution is advised in patients at risk of cardiovascular disease (Clayton, Kingsberg, Portman, Sadiq, Krop, Jordan, Lucas, & Simon, 2022).

Quantification for Oral Plasma Pharmacokinetics : Research has been conducted to quantify bremelanotide for evaluating its oral plasma pharmacokinetics, which is essential for developing alternative routes of administration (Sauter, Uhl, Burhenne, & Haefeli, 2020).

Safety And Hazards

PT-141 is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In the case of severe liver or kidney impairment, Bremelanotide should be used with caution . Bremelanotide should not be used by patients with known cardiovascular conditions or uncontrolled hypertension .

Direcciones Futuras

As the research on PT-141 peptide continues to evolve, there is immense potential for this compound to make a significant impact in the medical field . With its multifaceted therapeutic effects, PT-141 has the potential to address unmet medical needs in sexual health, weight management, and inflammatory conditions .

Propiedades

IUPAC Name |

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H68N14O10/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55)/t35-,36-,37-,38+,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHBJDQSGDNCIV-MFVUMRCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68N14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893711 | |

| Record name | Bremelanotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1025.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bremelanotide is an agonist of many melanocortin receptors which in order of potency are MC1R, MC4R, MC3R, MC5R, and MC2R. The mechanism by which agonism of these receptors translates to an improvement in hypoactive sexual desire disorder is currently unknown, however MC4R receptors are present in many areas of the central nervous system. MC3R and MC4R are found in the hypothalamus and are involved in food intake and energy homeostasis. One theory is that bremelanotide stimulates dopamine in the medial preoptic area, which is involved in the sexual behaviour of a number of organisms. | |

| Record name | Bremelanotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Bremelanotide | |

CAS RN |

189691-06-3 | |

| Record name | Bremelanotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189691063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bremelanotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bremelanotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREMELANOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y24O4F92S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B69654.png)

![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B69659.png)